molecular formula C36H54O3 B12428113 Oleoylestrone-d4

Oleoylestrone-d4

Cat. No.: B12428113
M. Wt: 538.8 g/mol
InChI Key: IMIPDPVHGGHVNH-XZOWVZIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleoylestrone-d4 is a deuterium-labeled derivative of oleoylestrone. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into oleoylestrone enhances its utility in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleoylestrone-d4 involves the deuteration of oleoylestrone. This process typically includes the replacement of hydrogen atoms in oleoylestrone with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas or deuterated solvents to achieve the desired level of deuteration. The production methods are designed to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Oleoylestrone-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Oleoylestrone-d4 has a wide range of applications in scientific research, including:

Mechanism of Action

Oleoylestrone-d4 exerts its effects through a dual mechanism of action:

Comparison with Similar Compounds

Similar Compounds

    Oleoylestrone: The non-deuterated form of oleoylestrone.

    Estrone 3-oleate: Another fatty acid ester of estrone with similar properties.

Uniqueness

Oleoylestrone-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. The deuterium atoms provide a distinct mass difference, making it easier to track and quantify in various research applications .

Properties

Molecular Formula

C36H54O3

Molecular Weight

538.8 g/mol

IUPAC Name

[(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C36H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-29-20-22-30-28(27-29)19-21-32-31(30)25-26-36(2)33(32)23-24-34(36)37/h10-11,20,22,27,31-33H,3-9,12-19,21,23-26H2,1-2H3/b11-10-/t31-,32-,33+,36+/m1/s1/i20D,24D2,27D

InChI Key

IMIPDPVHGGHVNH-XZOWVZIMSA-N

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C

Origin of Product

United States

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